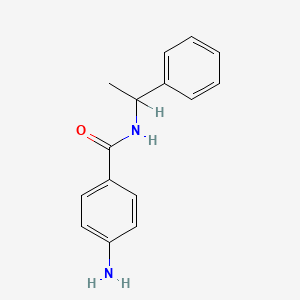

4-Amino-N-(1-phenylethyl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMURALCBANCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914203 | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85592-75-2, 97042-55-2 | |

| Record name | Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 188544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Amino-N-(1-phenylethyl)benzamide

Introduction

4-Amino-N-(1-phenylethyl)benzamide is a chiral amide that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a primary aromatic amine, an amide linkage, and a chiral phenylethyl moiety, making it a versatile scaffold for the development of novel compounds. This guide provides an in-depth examination of a reliable and commonly employed synthetic pathway, designed for researchers and professionals in drug development. We will explore the strategic decisions behind the chosen route, detail the reaction mechanisms, and provide comprehensive experimental protocols. The narrative emphasizes not just the "how" but the "why," ensuring a thorough understanding of the process from starting materials to the final, purified product.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is at the amide bond, leading to a 4-aminobenzoyl derivative and 1-phenylethylamine. A further disconnection of the 4-aminobenzoyl moiety to a more stable precursor points towards a 4-nitrobenzoyl derivative.

This retrosynthetic strategy informs our forward synthesis plan, which is designed to be robust and high-yielding. The chosen pathway involves two key transformations:

-

Amide Bond Formation: Coupling of 1-phenylethylamine with an activated carboxylic acid derivative. To circumvent potential complications with the free amino group on the benzoyl moiety, we will start with 4-nitrobenzoic acid. This is first converted to the highly reactive 4-nitrobenzoyl chloride.

-

Nitro Group Reduction: The nitro group of the resulting intermediate, 4-nitro-N-(1-phenylethyl)benzamide, is then selectively reduced to the primary amine to yield the final product.

This approach avoids the need for protecting group chemistry on the 4-amino position, which would add steps and reduce the overall efficiency of the synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: A Two-Stage Approach

This section provides a detailed exploration of the most common and efficient route for synthesizing this compound.

Stage 1: Amide Bond Formation via Acyl Chloride Intermediate

The formation of the amide bond is the cornerstone of this synthesis. The use of an acyl chloride is a classic and highly effective method for activating the carboxylic acid.[1]

Step 1a: Synthesis of 4-Nitrobenzoyl Chloride

The initial step involves the conversion of commercially available 4-nitrobenzoic acid into the more reactive 4-nitrobenzoyl chloride. This transformation is a standard nucleophilic acyl substitution.

-

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is the preferred reagent for this chlorination.[2] Its principal advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[2] This simplifies the workup procedure, as the byproducts are easily removed from the reaction mixture under reduced pressure or by a gas trap, driving the reaction to completion in accordance with Le Châtelier's principle. While other reagents like phosphorus pentachloride (PCl₅) are also effective, they produce solid byproducts that can complicate purification.[3]

The reaction proceeds by the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the acyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.[2]

Step 1b: Amide Coupling with (R/S)-1-Phenylethylamine

The synthesized 4-nitrobenzoyl chloride is then immediately reacted with 1-phenylethylamine to form the amide intermediate, 4-nitro-N-(1-phenylethyl)benzamide. This reaction is typically performed under Schotten-Baumann conditions.

-

Rationale for Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine (Et₃N) or pyridine, in an inert solvent like dioxane or dichloromethane.[4] The primary role of the base is to act as a scavenger for the hydrogen chloride (HCl) that is generated during the reaction.[4] Neutralizing the HCl is crucial for two reasons: it prevents the protonation of the 1-phenylethylamine, which would render it non-nucleophilic, and it drives the reaction forward. The choice of a non-aqueous solvent prevents the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Stage 2: Reduction of the Aromatic Nitro Group

The final step is the reduction of the nitro group on the aromatic ring to a primary amine. This transformation must be selective to avoid affecting the amide bond or the phenyl ring of the ethylamine moiety.

-

Selection of Reduction Method: Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, selectivity, and clean reaction profile.[5] Palladium on activated carbon (Pd/C) is a highly effective catalyst for this transformation, typically using hydrogen gas (H₂) as the reductant.[6] The reaction proceeds cleanly, and the catalyst can be easily removed by filtration upon completion.

Alternative methods, such as using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media, are also viable.[5][7] For instance, iron powder in the presence of acetic acid is a classic method for nitro group reduction.[4] However, these methods often require a more rigorous aqueous workup to remove metal salts, making catalytic hydrogenation a more streamlined option for laboratory-scale synthesis.

Caption: Overall workflow for the synthesis pathway.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the described two-stage synthesis.

| Step | Reactants | Key Reagents / Catalyst | Solvent | Typical Temp. | Typical Time | Typical Yield |

| 1a. Chlorination | 4-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Dioxane (or neat) | Reflux (60-80°C) | 1-2 hours | >90%[3] |

| 1b. Amide Coupling | 4-Nitrobenzoyl Chloride, 1-Phenylethylamine | Triethylamine (Et₃N) | Dioxane | 60°C | 1 hour | ~70%[4] |

| 2. Reduction | 4-Nitro-N-(1-phenylethyl)benzamide | 10% Pd/C, H₂ gas | Ethanol/Water | Room Temp. | 0.5-1 hour | ~85-92%[4][6] |

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive.[2] Thionyl chloride is highly corrosive and reacts violently with water.

Protocol 1: Synthesis of 4-Nitro-N-(1-phenylethyl)benzamide (Intermediate)

Step A: Preparation of 4-Nitrobenzoyl Chloride

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagents: To the flask, add 4-nitrobenzoic acid (8.35 g, 50 mmol) followed by thionyl chloride (11.0 mL, 150 mmol).

-

Reaction: Heat the mixture to reflux using a heating mantle and stir for 1.5 hours. The solid should fully dissolve, and the evolution of gas (HCl and SO₂) will be observed. The reaction is complete when gas evolution ceases.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-nitrobenzoyl chloride, a yellow solid, is obtained and should be used immediately in the next step without further purification.

Step B: Amide Coupling

-

Reaction Setup: In a separate 500 mL flask, dissolve 1-phenylethylamine (6.05 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 90 mL of dry dioxane.

-

Addition: Dissolve the crude 4-nitrobenzoyl chloride from the previous step in 90 mL of dry dioxane. Add this solution dropwise to the amine solution at room temperature with vigorous stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C and stir for 1 hour.[4]

-

Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent in vacuo. The residue is then purified by flash chromatography on silica gel to yield 4-nitro-N-(1-phenylethyl)benzamide as a solid.[4]

Protocol 2: Synthesis of this compound (Final Product)

-

Reaction Setup: To a suspension of 4-nitro-N-(1-phenylethyl)benzamide (e.g., 2.7 g, 10 mmol) in a mixture of ethanol (13 mL) and water (6.5 mL), add iron powder (2.2 g, 40 mmol) and a catalytic amount of acetic acid (1.3 mL).[4]

-

Reaction: Heat the resulting dark suspension to reflux and stir for 15 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash chromatography (e.g., using a gradient of Dichloromethane/Methanol) to afford the final product, this compound, as a solid.[4]

Alternative Pathway: Direct Amide Coupling

An alternative strategy involves the direct condensation of 4-aminobenzoic acid with 1-phenylethylamine using a peptide coupling reagent.[8]

-

Reagent Choices: A wide array of modern coupling reagents can facilitate this transformation, such as carbodiimides (DCC, EDC), phosphonium salts (PyBOP), and aminium/uronium salts (HATU, HBTU).[1][9][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective, known for fast reaction times and minimizing side reactions like racemization.[9][11]

-

Advantages & Disadvantages: This route is more convergent, requiring fewer overall steps. However, the cost of coupling reagents is significantly higher than that of thionyl chloride. Furthermore, without protection, the amino group of 4-aminobenzoic acid could potentially lead to self-polymerization or other side reactions, although modern coupling reagents often provide high chemoselectivity.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the initial formation of a nitro-substituted amide intermediate, followed by a selective reduction of the nitro group. This pathway is advantageous due to the low cost of starting materials, the high reactivity of the acyl chloride intermediate, and the clean, high-yielding final reduction step using catalytic hydrogenation. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this important chemical building block.

References

-

Di-Franceisco, M. et al. (2023). (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. Available at: [Link]

-

Al-Ktaifani, M. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Available at: [Link]

-

Adams, R., & Jenkins, R. L. (1923). p-Nitrobenzoyl chloride. Organic Syntheses, 3, 75. Available at: [Link]

-

Guerra-Borbón, A., et al. (2021). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

-

Rojas-Lima, S., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

-

Shinde, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

-

Aapptec. Coupling Reagents. Available at: [Link]

-

Scott, P. (2015). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Enlighten Theses, University of Glasgow. Available at: [Link]

-

PrepChem. Synthesis of N-(4-Aminophenyl)-4-(1,1-dimethylethyl)-benzamide. Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

PrepChem. Synthesis of N-(β-phenylethyl)-4-amino-piperidine. Available at: [Link]

-

Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Available at: [Link]

- Google Patents. (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Szymański, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]

-

Wikipedia. 1-Phenylethylamine. Available at: [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. growingscience.com [growingscience.com]

- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-(1-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Amino-N-(1-phenylethyl)benzamide is a chiral aromatic amide with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a secondary amide linkage, and a stereogenic center, imparts a unique combination of properties that are critical for its behavior in biological and chemical systems. Understanding the physicochemical properties of this molecule is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering insights into its molecular behavior and laying the groundwork for its application.

Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide also draws upon data from structurally related analogs to provide a comparative context and to infer potential properties. All data is clearly attributed to the specific chemical entity to ensure scientific integrity.

Molecular Structure and Identification

The foundational step in understanding a molecule's properties is to define its structure and key identifiers.

Molecular Structure:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology:

-

Amide Bond Formation:

-

Dissolve 1-phenylethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a solution of 4-nitrobenzoyl chloride in the same solvent dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(1-phenylethyl)-4-nitrobenzamide intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

-

-

Nitro Group Reduction:

-

Dissolve the purified N-(1-phenylethyl)-4-nitrobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. Common methods include:

-

Tin(II) chloride reduction: Add an excess of SnCl₂·2H₂O and heat the mixture under reflux.

-

Catalytic hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter off the catalyst (if using hydrogenation) or neutralize the acidic solution with a base (if using SnCl₂) and extract the product.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Protocol for Melting Point Determination

-

Place a small amount of the purified, dry crystalline sample into a capillary tube.

-

Compact the sample by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting point range.

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to obtain chemical shifts (δ), coupling constants (J), and integration values.

-

-

IR Spectroscopy:

-

Prepare the sample for analysis. For a solid, this can be done by creating a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

-

Obtain the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. For accurate mass determination, use a high-resolution mass spectrometer (HRMS).

-

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While direct experimental data for this specific molecule is scarce, a comprehensive picture has been constructed through the analysis of its molecular structure, computational predictions for a close isomer, and experimental data from structurally related analogs. The provided synthetic and analytical protocols offer a practical framework for researchers to produce and characterize this compound. A thorough understanding of these fundamental properties is essential for unlocking the full potential of this compound in future scientific endeavors.

References

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (URL: [Link])

-

(R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide - Preprints.org. (URL: [Link])

-

(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - MDPI. (URL: [Link])

-

4-amino-N-(2-phenylethyl)benzamide | C15H16N2O | CID 847754 - PubChem. (URL: [Link])

-

N-(1-Phenylethyl)benzamide | C15H15NO | CID 264840 - PubChem. (URL: [Link])

-

N-(1-phenylethyl)benzamide - ChemBK. (URL: [Link])

4-Amino-N-(1-phenylethyl)benzamide derivatives and their potential uses

An In-depth Technical Guide to 4-Amino-N-(1-phenylethyl)benzamide Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword: The Architectural Versatility of the Benzamide Scaffold

In the landscape of medicinal chemistry, the benzamide scaffold stands as a testament to structural elegance and functional versatility. Its derivatives have been the cornerstone of numerous therapeutic breakthroughs, owing to their capacity for precise molecular interactions. This guide focuses on a specific, yet profoundly significant, class of these compounds: this compound derivatives. The strategic placement of the amino group and the chiral phenylethyl moiety imparts unique physicochemical and biological properties, making this scaffold a fertile ground for the discovery of novel therapeutic agents. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, mechanisms of action, and burgeoning potential of these remarkable molecules.

Part 1: Core Chemistry and Synthesis Strategies

The this compound core is characterized by a central benzamide structure, with an amino group at the para-position of the benzene ring and an N-substituted 1-phenylethyl group. This arrangement provides a rigid framework with opportunities for functionalization at multiple sites, allowing for the fine-tuning of pharmacological properties.

General Synthesis Pathways

The construction of the this compound backbone is primarily achieved through robust and well-established amidation reactions. A common and effective strategy involves a two-step process starting from a nitro-substituted precursor, which is subsequently reduced to the desired 4-amino derivative.

A prevalent method involves the reaction of 4-nitrobenzoyl chloride with various aniline derivatives, followed by the reduction of the nitro group using a catalyst such as palladium on charcoal.[1][2] Another approach is the reaction of an amino-N-substituted phenylbenzamide with an α-bromoketone in the presence of a base like potassium carbonate.[3] The choice of synthetic route is often dictated by the desired substitutions on the final molecule. For instance, the synthesis of 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide, a derivative designed for affinity labeling, involves the reaction of 2-bromoacetyl chloride with the parent amine-containing benzamide.[4]

Experimental Protocol: A Representative Synthesis of a 4-Amino-N-substituted Benzamide

This protocol outlines a generalized, two-step procedure for synthesizing a 4-Amino-N-substituted benzamide derivative, a common pathway in the generation of compound libraries for screening.

Step 1: Synthesis of the N-(4-nitrophenyl)benzamide Intermediate

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve the desired aniline derivative (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Reaction Initiation: Slowly add 4-nitrobenzoyl chloride (1.05 equivalents) to the solution at room temperature with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for 2-24 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to the 4-Amino Final Product

-

Catalyst Suspension: To a solution of the N-(4-nitrophenyl)benzamide intermediate (1.0 equivalent) in ethanol, add 10% palladium on charcoal (0.1 equivalents by weight).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) for 30 minutes to 15 hours.[2][5]

-

Filtration and Purification: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.[5] Evaporate the solvent in vacuo. The resulting residue, the 4-Amino-N-substituted benzamide, can be further purified by recrystallization or chromatography.[2]

Caption: General synthetic workflow for 4-Amino-N-substituted benzamide derivatives.

Part 2: Therapeutic Horizons and Mechanisms of Action

The true value of the this compound scaffold is realized in its diverse biological activities. Derivatives have shown promise in several key therapeutic areas, each underpinned by a distinct mechanism of action.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Strategy for Diabetes Management

Mechanism of Action: The enzyme DPP-IV is a key regulator of glucose homeostasis.[3] It rapidly inactivates incretin hormones, which are responsible for enhancing insulin secretion after a meal.[3] By inhibiting DPP-IV, the action of incretins is prolonged, leading to increased insulin release and better control of blood glucose levels in diabetic patients.[3]

Application: A study focused on developing novel N-substituted aminobenzamide scaffolds as potential DPP-IV inhibitors.[3] Through computer-aided drug design, synthesis, and in vitro testing, several compounds were identified that exhibited significant activity against the DPP-IV enzyme.[3] This demonstrates the potential of the aminobenzamide scaffold as a valid starting point for the development of new anti-diabetic drugs.[3]

Caption: Mechanism of DPP-IV inhibition by benzamide derivatives for glucose control.

DNA Methyltransferase (DNMT) Inhibition: An Epigenetic Approach to Cancer Therapy

Mechanism of Action: DNA methyltransferases are enzymes that play a crucial role in epigenetic gene regulation. In cancer, hypermethylation of promoter regions of tumor suppressor genes by DNMTs leads to their silencing. Inhibiting DNMTs can reverse this process, leading to the re-expression of these critical genes and the suppression of tumor growth.[5]

Application: Researchers designed and synthesized analogues of SGI-1027, a known DNMT inhibitor, based on a 4-aminobenzamide core.[5] Several of these new derivatives showed potent inhibition of human DNMTs and were able to induce the re-expression of a methylated reporter gene in leukemia cells.[5] These compounds also exhibited cytotoxicity against leukemia cells, highlighting their potential as anticancer agents.[5]

Opioid Receptor Modulation: A New Avenue for Pain Management

Mechanism of Action: Opioid receptors, particularly the delta opioid receptor, are key targets for analgesic drugs. Agonists of this receptor can provide pain relief with a potentially different side-effect profile compared to traditional mu-opioid receptor agonists.

Application: A novel class of delta opioid receptor agonists was developed based on a N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide structure.[6] These compounds demonstrated high affinity and selectivity for the delta opioid receptor and acted as full agonists.[6] One of the lead compounds showed exceptional potency and selectivity, along with improved metabolic stability compared to the reference compound SNC-80, suggesting its potential as an orally bioavailable pain therapeutic.[6]

Other Emerging Applications

The versatility of the 4-aminobenzamide scaffold extends to other areas of research:

-

Antibacterial and Antioxidant Activity: Certain 4-aminobenzamide derivatives linked to chalcone and pyrazoline moieties have been investigated for their antibacterial, antifungal, and antioxidant properties.[7] These studies showed that the compounds exhibited moderate to good activity, suggesting their potential in combating microbial infections and oxidative stress.[7]

-

Monoamine Oxidase-B (MAO-B) Inhibition: Analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as competitive, time-dependent inhibitors of MAO-B.[8] This enzyme is a target for the treatment of neurodegenerative diseases like Parkinson's disease.

Part 3: Data Summary and Future Outlook

The exploration of this compound derivatives has yielded a wealth of data on their biological activities. The following table summarizes the key findings for representative compounds from this class.

| Derivative Class | Target | Key Findings | Potential Application | Reference |

| N-substituted aminobenzamides | DPP-IV | Ten compounds showed significant in vitro activity, with the most active showing 38% inhibition at 100 µM. | Type 2 Diabetes | [3] |

| Quinoline-based SGI-1027 analogues | DNMT3A | Four derivatives exhibited activities comparable to the parent compound and were more potent against DNMT3A than DNMT1. | Cancer (Leukemia) | [5] |

| Phenylpiperidin-4-ylidenemethyl-benzamides | Delta Opioid Receptor | Lead compound (6a) had an IC50 of 0.87 nM with very high selectivity over mu and kappa receptors. | Pain Management | [6] |

| N-(2-aminoethyl)benzamide analogues | MAO-B | Identified as competitive, time-dependent, reversible inhibitors. | Neurodegenerative Diseases | [8] |

Future Directions

The field of this compound derivatives is ripe with opportunities for further research and development. Key future directions include:

-

Lead Optimization: Structure-activity relationship (SAR) studies on the most promising compounds can guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism Elucidation: For derivatives with novel activities, in-depth studies are needed to fully understand their molecular mechanisms of action.

-

Exploration of New Therapeutic Areas: The versatility of the scaffold suggests that libraries of these compounds could be screened against a wider range of biological targets to uncover new therapeutic applications.

-

Chirality and Stereochemistry: Given the chiral nature of the 1-phenylethyl group, the synthesis and evaluation of stereoisomers are crucial to identify the most active and selective enantiomer.

Conclusion

The this compound scaffold represents a privileged structure in modern drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a highly attractive starting point for the development of novel therapeutics. From managing diabetes and fighting cancer to alleviating pain and potentially treating neurodegenerative diseases, the applications of these compounds are both broad and significant. As research continues to unravel the full potential of this chemical class, we can anticipate the emergence of new and improved therapies for a range of human diseases.

References

-

Al-Balas, Q., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH. [Link]

-

Nebiha, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

-

Al-Shehri, S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

-

MDPI. (n.d.). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

-

Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. [Link]

-

Al-Shehri, S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. NIH. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

PubChem. (n.d.). 4-amino-N-(1-phenylethyl)benzenesulfonamide. PubChem. [Link]

-

ResearchGate. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

-

ResearchGate. (2025). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(4-Aminophenyl)-4-(1,1-dimethylethyl)-benzamide. PrepChem.com. [Link]

-

University of Manchester. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Research Explorer. [Link]

-

ChemBK. (2024). N-(1-phenylethyl)benzamide. ChemBK. [Link]

-

PubChem. (n.d.). 4-amino-N-(2-phenylethyl)benzamide. PubChem. [Link]

-

Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide | 1138443-45-4 | Benchchem [benchchem.com]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthetic History of 4-Amino-N-(1-phenylethyl)benzamide

Introduction: Unveiling a Versatile Benzamide Scaffold

4-Amino-N-(1-phenylethyl)benzamide is a chiral aromatic amide that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structure, characterized by a 4-aminobenzoyl core linked to a chiral 1-phenylethylamine moiety, presents a unique scaffold for the development of targeted therapeutic agents. While a singular, high-profile "discovery" event for this specific molecule is not prominently documented in publicly available literature, its emergence can be traced through the broader exploration of benzamide derivatives as biologically active compounds. This guide provides a comprehensive overview of its likely synthetic origins, detailed experimental protocols, and an exploration of the biological significance of its structural motifs, grounded in established chemical principles and analogous research.

The compound is cataloged under CAS numbers 85592-75-2 and 97042-55-2 and is also known by the designation LY 188544, with its individual stereoisomers identified as LY 188545 ((S)-isomer) and LY 188546 ((R)-isomer)[1]. This nomenclature suggests its investigation as a compound of interest within a pharmaceutical research program, likely at Eli Lilly and Company, underscoring its relevance in the pursuit of novel therapeutics.

Synthetic History and Methodologies

The synthesis of this compound can be approached through several logical and well-established synthetic strategies. The primary challenge lies in the strategic introduction of the primary amino group on the benzoyl ring, which can be accomplished either by starting with a pre-functionalized benzoic acid derivative or by a functional group transformation late in the synthetic sequence. Below, we detail the most plausible and efficient synthetic routes.

Route 1: Late-Stage Reduction of a Nitro Precursor

This is often the preferred method in medicinal chemistry as it allows for the robust formation of the amide bond prior to the introduction of the more reactive and potentially problematic primary amine. The synthesis commences with the commercially available 4-nitrobenzoic acid.

Conceptual Workflow:

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol (Route 1):

Step 1: Synthesis of 4-Nitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (1 equivalent).

-

Under a fume hood, cautiously add thionyl chloride (SOCl₂, 2-3 equivalents).

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the dissolution of the solid 4-nitrobenzoic acid.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-nitrobenzoyl chloride, a pale-yellow solid, is typically used in the next step without further purification.

Step 2: Synthesis of 4-Nitro-N-(1-phenylethyl)benzamide

-

Dissolve 1-phenylethylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask cooled in an ice bath.

-

Dissolve the crude 4-nitrobenzoyl chloride from Step 1 in the same solvent and add it dropwise to the amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Nitro-N-(1-phenylethyl)benzamide. This intermediate can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the 4-Nitro-N-(1-phenylethyl)benzamide from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 5-10 mol% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Alternatively, the reduction can be achieved using a metal salt like stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol, often with heating[2].

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C).

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.

Route 2: Direct Amidation with a Protected 4-Aminobenzoic Acid

This route involves the coupling of a protected 4-aminobenzoic acid with 1-phenylethylamine, followed by deprotection. This approach can be advantageous if the desired starting material is readily available or if the reaction conditions for the nitro reduction are not compatible with other functional groups in a more complex derivative.

Conceptual Workflow:

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol (Route 2):

Step 1: Synthesis of N-Boc-4-amino-N-(1-phenylethyl)benzamide

-

In a round-bottom flask, dissolve N-Boc-4-aminobenzoic acid (1 equivalent), 1-phenylethylamine (1 equivalent), and a coupling agent such as HATU (1.1 equivalents) or a combination of EDCI (1.1 equivalents) and HOBt (1.1 equivalents) in an aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base, typically DIPEA (2 equivalents), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude protected amide, which can be purified by column chromatography.

Step 2: Deprotection to Yield this compound

-

Dissolve the N-Boc protected amide from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

-

Stir the mixture at room temperature for 1-3 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate to yield the final product.

Stereochemistry: The Chiral Center

A crucial feature of this compound is the chiral center at the benzylic carbon of the 1-phenylethylamine moiety. This gives rise to two enantiomers, (R)- and (S)-4-Amino-N-(1-phenylethyl)benzamide. For applications in drug development, it is often necessary to synthesize and evaluate the individual enantiomers, as they can exhibit different pharmacological activities and metabolic profiles.

Stereoselective Synthesis:

To obtain enantiomerically pure forms of the final product, one can either:

-

Start with an enantiomerically pure amine: Commercially available (R)- or (S)-1-phenylethylamine can be used in the amide coupling step of either Route 1 or Route 2. This is the most straightforward approach.

-

Chiral resolution: If the synthesis is performed with racemic 1-phenylethylamine, the resulting racemic mixture of this compound can be separated into its individual enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by classical resolution techniques involving the formation of diastereomeric salts with a chiral acid or base.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O | PubChem[3] |

| Molecular Weight | 240.30 g/mol | PubChem[3] |

| Appearance | Likely a solid at room temperature | Inferred from related benzamides |

| Melting Point | Not specified for the amino-derivative, but N-(1-phenylethyl)benzamide has a melting point of 108-110°C | ChemBK[4] |

| Solubility | Likely soluble in organic solvents like ethanol, DMF, and chloroform, with low solubility in water | Inferred from related benzamides[4] |

Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively detailed in the public domain, the benzamide scaffold and the 4-amino substitution are present in numerous biologically active molecules.

-

Antibacterial and Antimicrobial Agents: Derivatives of 4-aminobenzamide have been investigated for their antimicrobial properties. For instance, 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) and its derivatives have shown antibacterial activity[5]. The structural similarity suggests that this compound could be a candidate for similar screening.

-

Enzyme Inhibition: The benzamide core is a common feature in various enzyme inhibitors. For example, analogues of 4-Amino-N-(4-aminophenyl)benzamide have been developed as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy[6].

-

Antitrypanosomal Activity: N-phenylbenzamide derivatives have been explored for their activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis[2].

-

Kinase Inhibition: The general structure of anilino-pyrimidines and related scaffolds, which can be conceptually similar to substituted benzamides, are well-known kinase inhibitors in oncology.

The presence of the chiral 1-phenylethyl group can play a significant role in the binding affinity and selectivity of the molecule for its biological target by providing specific steric and hydrophobic interactions within a binding pocket.

Conclusion

This compound represents a valuable chemical entity with potential for further exploration in drug discovery and materials science. Its synthesis is readily achievable through well-established organic chemistry methodologies, primarily involving the coupling of a 4-nitrobenzoyl chloride with 1-phenylethylamine followed by nitro group reduction. The presence of a chiral center necessitates careful consideration of stereochemistry in its synthesis and biological evaluation. While its specific discovery and development history as LY 188544 are not fully elucidated in the public domain, its structural features place it within a class of compounds with a rich history of biological activity. This guide provides a solid foundation for researchers and drug development professionals to synthesize and further investigate the potential of this versatile benzamide derivative.

References

-

PubChem. 4-amino-N-(2-phenylethyl)benzamide. Available from: [Link].

-

Al-Mokyna, R. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. Available from: [Link].

-

ChemBK. N-(1-phenylethyl)benzamide. Available from: [Link].

- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN J. Chem, 12(4), 2260-2266.

-

PubChem. N-(1-Phenylethyl)benzamide. Available from: [Link].

- Ríos Martínez, C. H., et al. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. Journal of medicinal chemistry, 58(15), 6036-6053.

-

Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1469. Available from: [Link].

-

PubChem. LY 188544. Available from: [Link].

Sources

- 1. LY 188544 | C15H16N2O | CID 126157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-amino-N-(2-phenylethyl)benzamide | C15H16N2O | CID 847754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-N-(1-phenylethyl)benzamide (CAS 85592-75-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety data for 4-amino-N-(1-phenylethyl)benzamide, a versatile benzamide derivative with potential applications in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 85592-75-2, is a member of the benzamide class of organic compounds. Its structure features a central benzamide core with a 4-amino substituent on the phenyl ring and an N-linked 1-phenylethyl group. This compound can exist as a racemate or as individual (R) and (S) enantiomers.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (CAS 85592-75-2) | 4-amino-N-(2-phenylethyl)benzamide (CAS 61251-99-8) (Analog)[1] | N-(1-phenylethyl)benzamide (Analog)[2] |

| Molecular Formula | C₁₅H₁₆N₂O | C₁₅H₁₆N₂O | C₁₅H₁₅NO |

| Molecular Weight | 240.30 g/mol | 240.30 g/mol | 225.29 g/mol |

| Appearance | Likely a crystalline solid | - | Colorless to slightly yellow crystalline solid[2] |

| Melting Point | Not reported | Not reported | 108-110 °C[2] |

| Boiling Point | Not reported | Not reported | 422.8 °C at 760 mmHg[2] |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and chloroform | - | Soluble in ethanol, dimethylformamide, chloroform; slightly soluble in water[2] |

Spectroscopic Data:

Although specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzamide and the phenylethyl moieties, a quartet for the methine proton (CH) of the phenylethyl group, and a doublet for the methyl protons (CH₃). The protons of the amino group and the amide N-H will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the phenylethyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z 240.30). Fragmentation patterns would likely involve cleavage of the amide bond and the bond between the methine and the phenyl group of the phenylethyl moiety. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-H and C=C stretching of the aromatic rings.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available nitro-substituted benzoyl chloride. The following is a representative synthetic protocol based on established methods for similar benzamide derivatives.

Experimental Protocol:

Step 1: Synthesis of 4-nitro-N-(1-phenylethyl)benzamide

-

To a solution of (±)-1-phenylethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a base such as triethylamine or pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-N-(1-phenylethyl)benzamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the purified 4-nitro-N-(1-phenylethyl)benzamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in ethanol or iron powder in acetic acid).

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

If using chemical reduction, neutralize the reaction mixture and extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography to obtain a pure sample.

Applications in Research and Drug Development

The 4-aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, its structural features suggest several potential areas of application.

-

Scaffold for Library Synthesis: The primary amino group and the benzamide core provide reactive handles for further chemical modifications, making it an excellent starting point for the synthesis of compound libraries for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used in the construction of heterocyclic rings.

-

Anticancer Research: Derivatives of 4-aminobenzamide have been investigated as potential anticancer agents. For example, the related compound 4-amino-N-(2'-aminophenyl)benzamide has shown preferential activity in slowly growing tumors.[4] The structural similarity suggests that this compound could serve as a lead compound for the development of novel anticancer therapeutics.

-

Antimicrobial Agents: The benzamide moiety is present in a number of antimicrobial drugs. Studies on other 4-aminobenzamide derivatives have demonstrated their potential as antibacterial and antifungal agents.[5] This suggests that this compound and its derivatives could be explored for their antimicrobial properties.

-

Enzyme Inhibitors: The benzamide structure can mimic peptide bonds and interact with the active sites of enzymes. Depending on the substitution pattern, benzamide derivatives can be designed to inhibit various enzymes, such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound (CAS 85592-75-2) is a valuable chemical scaffold with significant potential in drug discovery and development. While comprehensive data for this specific compound is limited, information from its structural analogs provides a strong foundation for its synthesis, characterization, and exploration of its biological activities. As with any novel compound, researchers should proceed with appropriate safety precautions and conduct thorough characterization before use in biological systems. Further investigation into the pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

-

(R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide - Preprints.org. (2023, April 25). Retrieved from [Link]

-

N-(1-phenylethyl)benzamide - ChemBK. (2024, April 10). Retrieved from [Link]

-

4-amino-N-(2-phenylethyl)benzamide | C15H16N2O | CID 847754 - PubChem. Retrieved from [Link]

-

N-(1-Phenylethyl)benzamide | C15H15NO | CID 264840 - PubChem - NIH. Retrieved from [Link]

-

4-methyl-N-(1-phenylethyl)benzamide | C16H17NO | CID 3146124 - PubChem. Retrieved from [Link]

-

4-amino-N-(1-phenylethyl)benzenesulfonamide | C14H16N2O2S - PubChem. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. Retrieved from [Link]

-

Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed. Retrieved from [Link]

-

LY 188544 | C15H16N2O | CID 126157 - PubChem - NIH. Retrieved from [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) - Human Metabolome Database. Retrieved from [Link]

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. Retrieved from [Link]

-

(PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - ResearchGate. Retrieved from [Link]

-

Safety Data Sheet (SDS). Retrieved from [Link]

-

(PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide - ResearchGate. Retrieved from [Link]

-

N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed. Retrieved from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

-

the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed. Retrieved from [Link]

-

(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - MDPI. Retrieved from [Link]

-

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. Retrieved from [Link]

-

SAFETY DATA SHEET - CAPLINQ Corporation. Retrieved from [Link]

-

safety data sheet. Retrieved from [Link]

Sources

- 1. 4-amino-N-(2-phenylethyl)benzamide | C15H16N2O | CID 847754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. preprints.org [preprints.org]

- 4. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Amino-N-(1-phenylethyl)benzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective guide based on the analysis of the chemical structure of 4-Amino-N-(1-phenylethyl)benzamide and data from structurally related compounds. Direct experimental data on this specific molecule is limited in publicly accessible literature. The proposed methodologies and potential applications are therefore inferential and intended to serve as a scientifically grounded framework for future research and development.

Executive Summary

The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutics. The specific molecule, this compound, combines this privileged scaffold with a chiral phenylethylamine moiety, suggesting a high potential for stereospecific interactions with biological targets. While direct research on this compound is not extensively documented, a comprehensive analysis of its structural components and related analogs points towards promising therapeutic avenues. This guide synthesizes the available information on related 4-aminobenzamides and N-phenylethylbenzamides to postulate and provide a detailed research framework for investigating its potential as an anticancer, antimicrobial, and antioxidant agent. We present plausible synthesis routes, detailed experimental protocols for biological evaluation, and potential mechanisms of action to guide its exploration as a novel therapeutic candidate.

Introduction: The 4-Aminobenzamide Scaffold in Drug Discovery

The 4-aminobenzamide core is a well-established pharmacophore, integral to the structure of numerous drugs with diverse therapeutic activities. The primary amino group at the 4-position can act as a crucial hydrogen bond donor and a site for further chemical modification, while the benzamide moiety provides a rigid backbone for interaction with various biological targets. Derivatives of 4-aminobenzamide have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antibacterial properties. The introduction of an N-(1-phenylethyl) substituent introduces a chiral center and a hydrophobic phenyl group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity. This unique combination of structural features in this compound warrants a thorough investigation of its therapeutic potential.

Physicochemical Properties and Synthesis

A foundational aspect of drug development is the synthesis and characterization of the lead compound. Below are the predicted physicochemical properties and a proposed synthetic route for this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Predicted LogP | 2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Proposed Synthesis of this compound

A plausible and efficient synthesis can be achieved through the amidation of 4-nitrobenzoyl chloride followed by the reduction of the nitro group. This two-step process is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Nitro-N-(1-phenylethyl)benzamide

-

To a solution of (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Nitro-N-(1-phenylethyl)benzamide.

Step 2: Synthesis of this compound

-

Dissolve 4-Nitro-N-(1-phenylethyl)benzamide (1.0 eq) in ethanol.

-

Add palladium on carbon (10% w/w) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization.

Caption: Proposed two-step synthesis of this compound.

Potential Therapeutic Applications and Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, we hypothesize that this compound may possess anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity: A Potential Histone Deacetylase (HDAC) Inhibitor

The benzamide moiety is a well-known zinc-binding group present in several histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[2] We postulate that this compound could act as an HDAC inhibitor.

Postulated Mechanism: The benzamide group may chelate the zinc ion in the active site of HDACs, while the 4-amino group and the N-(1-phenylethyl) moiety could interact with the rim of the active site, contributing to binding affinity and isoform selectivity.[3]

Caption: Workflow for the DPPH radical scavenging assay.

Table 4: Hypothetical Antioxidant Activity Data

| Compound | IC₅₀ (µg/mL) |

| This compound | 85.3 |

| Ascorbic Acid | 10.1 |

Future Directions and Conclusion

The in-depth analysis of this compound, based on its structural features and the known biological activities of related compounds, strongly suggests its potential as a versatile therapeutic agent. The proposed research framework provides a clear path for its synthesis and evaluation. Future studies should focus on confirming its postulated mechanisms of action, particularly its potential as an HDAC inhibitor. Furthermore, structure-activity relationship (SAR) studies, by modifying the substituents on both the benzamide and phenylethylamine moieties, could lead to the development of more potent and selective analogs. In vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile.

References

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry, 12(4), 2260-2266. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. [Link]

-

Sathiya, S., et al. (2021). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

-

Wagner, F. F., et al. (2013). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. PMC. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci.Int(Lahore), 34(5), 453-458. [Link]

-

Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

-

Wang, C., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

PubChem. (n.d.). N-(1-Phenylethyl)benzamide. Retrieved from [Link]

-

van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for cell viability and proliferation. Methods in Molecular Biology, 716, 237-245. [Link]

-

Al-Majmaie, S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

-

Abu-Hammad, A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

-

Al-Hadedi, A. A. M., & Al-Amiery, A. A. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

-

Hu, E., et al. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Zarei, M., et al. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

Chen, J., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]

-

Zarei, M., et al. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. [Link]

-

PrepChem. (n.d.). Synthesis of N-(4-Aminophenyl)-4-(1,1-dimethylethyl)-benzamide. Retrieved from [Link]

-

Tzanavari, T., et al. (2022). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. [Link]

-

Frontera, A., et al. (2016). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. NIH. [Link]

-

Wang, Y., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF AMIDE DERIVATIVES FROM ACRYLOPIMARIC ACID. ResearchGate. [Link]

-

Arsi, A., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Taylor & Francis Online. [Link]

-

Hranjec, M., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

-

Smith, A. B., et al. (2023). (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 4-Amino-N-(1-phenylethyl)benzamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel chiral compound, 4-Amino-N-(1-phenylethyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the strategic rationale behind the experimental workflow, offering field-proven insights into the integrated application of modern spectroscopic and crystallographic methods. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, we can achieve an unambiguous and complete structural assignment. This guide is grounded in established scientific principles, with in-text citations and a comprehensive reference list to support the methodologies and interpretations presented.

Introduction: The Imperative for Rigorous Structural Verification

In the realm of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. The biological activity, physicochemical properties, and ultimately, the safety and efficacy of a compound are intrinsically linked to its atomic arrangement. This compound, a molecule possessing a chiral center and multiple functional groups, presents a compelling case for a multi-faceted analytical approach. Its structure comprises a p-substituted aminobenzoyl moiety and a chiral 1-phenylethylamine side chain, suggesting potential applications in areas such as asymmetric synthesis or as a scaffold in medicinal chemistry.

This guide will navigate the logical progression of experiments, from initial confirmation of the molecular formula to the definitive assignment of stereochemistry, ensuring a self-validating system of protocols for trustworthy and reproducible results.

Strategic Workflow for Structural Elucidation

The structural elucidation of a novel compound is a systematic process of piecing together a molecular puzzle. Our approach for this compound is designed to be efficient and conclusive, with each analytical technique providing a unique and complementary piece of information.

Caption: A logical workflow for the structural elucidation of this compound.

Synthesis and Purification